molecular formula C17H16FN3OS B2788488 2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 1903648-95-2

2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2788488
CAS No.: 1903648-95-2
M. Wt: 329.39
InChI Key: LHBRUKNUWNIIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a synthetic heterocyclic compound featuring a complex 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core structure, which is functionalized with a (4-fluorophenyl)thio-ethanone substituent. The specific stereochemistry of the core is defined as (5R,8S). This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the field of targeted protein degradation. The structural motif of a tetrahydro-5,8-epiminocycloheptapyrimidine is recognized as a potential pharmacophore for binding to E3 ubiquitin ligase complexes, such as the cereblon (CRBN) protein . The (4-fluorophenyl)thio moiety can serve as a key linker element, potentially connecting the E3 ligase-binding core to a second target-binding moiety in the design of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional degrader molecules . As a C3-carbon linked derivative, this compound falls within a class of investigated "glutarimide degronimers" that facilitate the exploration of intracellular protein degradation pathways . Researchers can utilize this high-purity chemical as a critical building block for developing novel therapeutic modalities and as a tool compound for probing enzyme function and signal transduction mechanisms. The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c18-11-1-4-13(5-2-11)23-9-17(22)21-12-3-6-16(21)14-8-19-10-20-15(14)7-12/h1-2,4-5,8,10,12,16H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBRUKNUWNIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorophenyl-Containing Derivatives

  • 6-[2-(4’-Fluorophenyl)-2-hydroxy-1-ethenyl]-2,4-dimethoxy-5-phenylpyrimidine (Compound 13 in ): Both compounds feature fluorophenyl groups, but Compound 13 lacks the thioether and bicyclic epiminocyclohepta[d]pyrimidine core. Its synthesis involves LDA-mediated coupling, differing from the target compound’s likely route .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Shares a thioether-linked ketone but replaces the bicyclic core with a triazole ring. This structural variation may alter binding specificity toward protein targets like kinases or proteases .

Table 1: Structural Comparison

Compound Core Structure Substituents Synthesis Key Step
Target Compound Epiminocyclohepta[d]pyrimidine 4-fluorophenylthio, ketone Not specified
Compound 13 () Pyrimidine 4’-fluorophenyl, hydroxyethenyl LDA-mediated coupling
Triazole Derivative () 1,2,4-Triazole Phenylsulfonyl, difluorophenylthio Sodium ethoxide-mediated alkylation

Bioactivity and Mode of Action

Bioactivity Clustering ()

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screens) suggests that compounds with structural similarities to the target molecule—particularly fluorophenyl and thioether groups—cluster into groups with shared modes of action, such as kinase inhibition or epigenetic modulation . For example, aglaithioduline (), a phytocompound with ~70% structural similarity to SAHA (a histone deacetylase inhibitor), demonstrates how minor structural differences (e.g., substitution patterns) can retain or enhance bioactivity .

Activity Landscape Analysis ()

Activity cliffs—structurally similar compounds with divergent potencies—are critical for SAR studies. The target compound’s fluorophenylthio group may act as an activity cliff modifier compared to non-fluorinated analogues, as seen in estrogen receptor binders where fluorination enhances binding affinity .

Table 2: Bioactivity Profiles

Compound Target Class Key Bioactivity Similarity Index (Tanimoto)
Target Compound Hypothesized: Epigenetic Not explicitly reported N/A
SAHA () HDAC inhibitor IC50 ~20 nM (HDAC8) ~70% vs. aglaithioduline
Triazole Derivative () Kinase/Protease Antifungal, IC50 <10 μM Not calculated

Computational Similarity Metrics

  • Tanimoto and Dice Coefficients : Machine learning models () quantify structural similarity using MACCS or Morgan fingerprints. For the target compound, high Tanimoto scores (>0.7) with fluorophenylthio-containing molecules would predict overlapping bioactivity .
  • QSPR Models (): Retention indices and pharmacokinetic properties (e.g., logP, solubility) of structurally related compounds correlate strongly when their substituents (e.g., fluorophenyl) are conserved .

Key Research Findings

Structural Determinants: The fluorophenylthio group enhances metabolic stability and target binding compared to non-fluorinated analogues .

Synthesis Challenges: The bicyclic epiminocyclohepta[d]pyrimidine core requires stereoselective synthesis, contrasting with simpler triazole or pyrimidine derivatives .

Activity Cliffs: Minor structural changes (e.g., replacing sulfur with oxygen in the thioether) could drastically alter potency, as observed in HDAC inhibitors .

Limitations and Contradictions

  • Evidence Gaps : Direct bioactivity data for the target compound are absent; comparisons rely on structural analogues.
  • Contradiction : While and support the similarity–bioactivity correlation, highlights exceptions (activity cliffs), emphasizing the need for empirical validation .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and critical reaction conditions for preparing this compound? A: The compound’s synthesis typically involves multi-step protocols, including:

  • Thioether formation : Reaction of a 4-fluorophenyl thiol with a ketone precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Epiminocycloheptapyrimidine core construction : Cyclization via nucleophilic substitution or catalytic coupling, requiring inert atmospheres (N₂/Ar) and temperature control (60–100°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
    Key characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing 5R,8S configuration) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .

Advanced Stereochemical Challenges

Q: How can researchers address stereochemical uncertainties in the epiminocycloheptapyrimidine core during synthesis? A:

  • Chiral resolution : Use chiral stationary-phase HPLC to separate diastereomers, with mobile phases like hexane/isopropanol .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) to confirm absolute configuration .
  • Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental NMR data .

Structural Analysis and Crystallography

Q: What crystallographic techniques are suitable for resolving the compound’s complex bicyclic framework? A:

  • Single-crystal growth : Slow evaporation from dichloromethane/methanol solutions at 4°C .
  • Data collection : High-resolution synchrotron X-ray diffraction (λ = 0.710–0.980 Å) for accurate bond-length measurements.
  • Refinement : SHELXL-2018 for handling disorder in the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidinyl group .
    Key parameters :
  • Torsion angles : Validate the thioether linkage (C-S-C-Fluorophenyl) and epimino ring puckering .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating this compound’s potential bioactivity? A:

  • Enzyme inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR studies : Modify the 4-fluorophenylthio or epiminocycloheptapyrimidine moieties to correlate structure with activity .

Computational Modeling for Reactivity Prediction

Q: How can computational tools guide the optimization of this compound’s reactivity? A:

  • Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with target proteins .
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian 16) to identify electrophilic/nucleophilic sites in the thioether and ketone groups .
  • Solubility prediction : COSMO-RS simulations to assess solubility in DMSO/water mixtures .

Data Contradictions in Synthetic Yields

Q: How should researchers reconcile discrepancies in reported synthetic yields (e.g., 50–85%)? A:

  • Parameter optimization : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures .
  • Byproduct analysis : LC-MS to identify side products (e.g., over-oxidized thioethers or ring-opened intermediates) .
  • Scale-up challenges : Assess yield reproducibility at >1 mmol scales due to exothermicity in cyclization steps .

Stability and Degradation Pathways

Q: What strategies mitigate degradation of the epiminocycloheptapyrimidine core under physiological conditions? A:

  • pH stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) with UPLC monitoring .
  • Light sensitivity : Store in amber vials under N₂ to prevent photooxidation of the thioether group .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-HRMS to detect oxidative metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.